molecular formula C7H7NO3S B1624014 5-(Acetylamino)thiophene-2-carboxylic acid CAS No. 89499-46-7

5-(Acetylamino)thiophene-2-carboxylic acid

Cat. No. B1624014
CAS RN: 89499-46-7
M. Wt: 185.2 g/mol
InChI Key: ZRQHWNVTOWFQTA-UHFFFAOYSA-N
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Description

“5-(Acetylamino)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C7H7NO3S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .


Synthesis Analysis

Thiophene-2-carboxylic acid, a precursor to “this compound”, can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene . The synthesis of “this compound” could potentially involve the acetylation of thiophene-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. Attached to this ring are an acetylamino group at the 5-position and a carboxylic acid group at the 2-position .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . It can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 170.19 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 82.6 Ų .

Scientific Research Applications

Synthesis of Complex Molecules

Synthesis of Arotinolol Hydrochloride

5-(Acetylamino)thiophene-2-carboxylic acid derivatives have been utilized in the synthesis of complex molecules like arotinolol hydrochloride, demonstrating their utility in multi-step organic synthesis processes. The synthesis involves several steps, starting from thiophene and resulting in a compound with potential pharmaceutical applications, highlighting the versatility of thiophene derivatives in synthesizing biologically active molecules (L. Hongbin, T. Hui, Yang Dan, & Jia Qinggang, 2011).

Medicinal Chemistry and Drug Design

Anticancer Activity

Thiophene derivatives, such as 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide, synthesized from precursors including 2-acetylthiophene, have shown promising in vitro cytotoxicity against cancer cell lines. This suggests the potential of thiophene derivatives in the development of new anticancer agents (A. Atta & E. Abdel‐Latif, 2021).

Chemical Biology

Protonation and Deuteration Studies

Research on the protonation and deuteration of N, N‐disubstituted 2‐aminothiophenes reveals unique behavior compared to their carbocyclic analogues, providing insights into the chemistry of thiophene derivatives and their interactions in biological systems (C. Heichert & H. Hartmann, 2021).

Antimicrobial and Anti-inflammatory Agents

Antimicrobial Activity

Certain thiophene derivatives have been evaluated for their antimicrobial properties, showing significant activity against bacteria like Pseudomonas aeruginosa. These findings underscore the potential of thiophene compounds in developing new antimicrobial agents (Y. Mabkhot, Fatima Alatibi, N. El-Sayed, et al., 2016). Additionally, some thiophene derivatives exhibit anti-inflammatory properties, further highlighting their medicinal chemistry applications (M. A. Radwan, M. A. Shehab, & S. El-Shenawy, 2009).

Material Science and Sensor Technology

Electrochemical DNA Sensor

Thiophene derivatives have been synthesized for use in electrochemical DNA sensors, indicating their applicability in biosensing and diagnostic devices. The modification of thiophene monomers enhances their polymerization and interaction with DNA, demonstrating the potential of thiophene-based materials in biosensor technology (S. Kang, Ji‐Heung Kim, J. An, et al., 2004).

properties

IUPAC Name

5-acetamidothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4(9)8-6-3-2-5(12-6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQHWNVTOWFQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409453
Record name 5-(acetylamino)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89499-46-7
Record name 5-(acetylamino)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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